![molecular formula C11H13IO2 B2367921 2-(Iodomethyl)-2-phenyl-1,4-dioxane CAS No. 2167571-29-9](/img/structure/B2367921.png)
2-(Iodomethyl)-2-phenyl-1,4-dioxane
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of iodomethyl groups . The oxidation of iodomethyl groups has been used to construct aldehydes and ketones from benzylic iodides and allylic iodides .
Chemical Reactions Analysis
The chemical reactions involving iodomethyl groups have been studied extensively. For instance, the oxidation of iodomethyl groups in benzylic iodides and allylic iodides has been used to construct aldehydes and ketones .
Scientific Research Applications
Enantioselective Iodo-Cycloetherification
The compound can be used in the enantioselective iodo-cycloetherification of allyl alcohols . This process involves designing a novel chiral ion-pair organocatalyst composed of chiral phosphate and DABCO-derived quaternary ammonium . The reaction is highly enantioselective and uses NIS as a halogen source .
Wagner–Meerwein Rearrangement
The compound can be used in the Wagner–Meerwein rearrangement of allyl alcohols . This process leads to the formation of enantioenriched 2-iodomethyl-2-aryl cycloalkanones . The rearrangement proceeds with unusual retention of stereoconfiguration due to the participation of adjacent iodine .
Halogenative Functionalization of Olefins
The compound can be used in the halogenative functionalization of olefins . This transformation is important in organic synthesis as it not only provides a versatile handle for further derivatization, but also delivers highly diastereoselective ring closure when the nucleophile and alkene are tethered together .
Methylation Agent
The presence of an iodomethyl group suggests its potential use as a methylating agent in organic synthesis. The iodomethyl group can be displaced by other nucleophiles, allowing the transfer of the methyl group to the target molecule.
Synthesis of Heterocyclic Compounds
Molecular iodine has been used to effect iodocyclization and cyclodehydroiodination reactions of tethered heteroatom-containing alkenyl or alkynyl systems to afford heterocyclic compounds . These compounds have many synthetic and biological applications .
Synthesis of 1,2-Disubstituted Adamantane Derivatives
Although not directly mentioned in the search results, the compound could potentially be used in the synthesis of 1,2-disubstituted adamantane derivatives . This process involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
properties
IUPAC Name |
2-(iodomethyl)-2-phenyl-1,4-dioxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-8-11(9-13-6-7-14-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXFUKFYRRTJKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)(CI)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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